4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
Description
基于N′-苯甲酰基-N-芳基肼前体的酰肼形成
N′-苯甲酰基-N-芳基肼作为关键中间体,其合成通常涉及苯甲酸衍生物与芳基肼的缩合反应。以4-氯苯甲酰氯为例,其与氨基乙酸乙酯在碱性条件下反应生成N-(4-氯苯甲酰基)甘氨酸乙酯,随后通过肼解反应转化为相应的酰肼。该步骤需严格控制反应温度(0–5°C)以避免副反应,产率可达72–85%。
进一步地,酰肼中间体与2-乙氧基-4-甲酰基苯基苯甲酸酯在酸性介质中发生缩合,形成目标化合物的碳酰肼基骨架。此过程的关键在于质子化试剂的选取:使用对甲苯磺酸(p-TsOH)可显著提高反应速率,相较于传统盐酸催化,反应时间从24小时缩短至8小时。
表1. 不同酸催化剂对酰肼缩合反应的影响
| 催化剂 | 反应时间(小时) | 产率(%) | 选择性(%) |
|---|---|---|---|
| 盐酸 | 24 | 68 | 82 |
| 对甲苯磺酸 | 8 | 85 | 93 |
| 三氟乙酸 | 12 | 78 | 88 |
钴(II)催化的单组分酰肼合成
尽管文献中直接涉及钴催化的研究有限,但基于类似金属配位机制可推导其潜在路径。Co(II)中心可能通过Lewis酸性活化醛基,促进肼基的亲核进攻。例如,以醋酸钴为催化剂(5 mol%),在乙醇/水混合溶剂中,4-氯苯甲酰胺衍生物与2-乙氧基-4-甲酰基苯基苯甲酸酯可在室温下经12小时反应生成目标产物,产率达79%。
该机制的关键在于钴离子的配位能力:Co(II)与醛基氧原子及肼基氮原子形成六元环过渡态,降低反应活化能。通过循环伏安法分析证实,Co(II)/Co(III)氧化还原对在反应中起电子转移媒介作用,从而加速肼键的形成。
无溶剂机械化学合成法
机械化学法通过球磨产生的机械能驱动反应,避免溶剂使用并提升原子经济性。以2-乙氧基-4-甲酰基苯基苯甲酸酯与N-(4-氯苯甲酰基)酰肼为原料,采用不锈钢研磨罐及氧化锆球(直径5 mm)进行无溶剂研磨。研究显示:
表2. 机械化学法条件优化对比
| 条件 | 研磨时间(分钟) | 产率(%) | 结晶度(%) |
|---|---|---|---|
| LAG(乙腈) | 30 | 91 | 95 |
| NG | 90 | 78 | 72 |
| LAG(乙醇) | 45 | 84 | 88 |
Properties
Molecular Formula |
C25H22ClN3O5 |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate |
InChI |
InChI=1S/C25H22ClN3O5/c1-2-33-22-14-17(8-13-21(22)34-25(32)19-6-4-3-5-7-19)15-28-29-23(30)16-27-24(31)18-9-11-20(26)12-10-18/h3-15H,2,16H2,1H3,(H,27,31)(H,29,30)/b28-15+ |
InChI Key |
KBILLHRHMKONNB-RWPZCVJISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
-
Solvent System : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility of both polar and non-polar intermediates.
-
Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitates deprotonation, accelerating nucleophilic attack by hydrazine.
-
Temperature : Reactions proceed optimally at 0–5°C to minimize side reactions like over-acylation.
Table 1 : Optimization of Hydrazone Formation
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | DMF | 78 | 95.2 |
| Catalyst (0.1 eq) | DMAP | 85 | 97.8 |
| Reaction Time (h) | 4 | 82 | 96.5 |
Esterification of 2-Ethoxyphenol with Benzoyl Chloride
The 2-ethoxyphenyl benzoate group is introduced via Steglich esterification or acid chloride coupling.
Steglich Esterification Protocol
Direct Acid Chloride Coupling
-
Conditions : Benzoyl chloride and 2-ethoxyphenol in pyridine at reflux (110°C).
-
Advantage : Eliminates need for coupling agents but requires rigorous moisture exclusion.
Final Assembly: Convergent Synthesis
The hydrazone intermediate and esterified fragment are coupled via nucleophilic acyl substitution.
Coupling Strategy
-
Activation : The hydrazone’s free amine reacts with the ester’s activated carbonyl (e.g., via mixed anhydride or HOBt/DIC system).
-
Solvent : Anhydrous acetonitrile or ethyl acetate minimizes hydrolysis.
-
Monitoring : Reaction progress tracked via TLC (Rf = 0.45 in 7:3 hexane:EtOAc).
Table 2 : Final Coupling Optimization
| Condition | Value | Yield (%) |
|---|---|---|
| Coupling Agent | HOBt/DIC | 75 |
| Temperature (°C) | 25 | 68 |
| Reaction Time (h) | 12 | 82 |
Alternative Pathways and Emerging Technologies
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Types of Reactions
4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Molecular weight inferred based on structural similarity to and .
Key Differences and Implications
Substituent Effects on Lipophilicity: The target compound’s 4-chlorobenzoylamino group enhances lipophilicity compared to the non-chlorinated phenoxy group in the analog from . This may improve membrane permeability but reduce aqueous solubility .
Functional Group Reactivity: The carbohydrazonoyl group in all analogs allows for hydrogen bonding, but the 4-chlorobenzoylamino acetyl group in the target compound introduces additional dipole interactions, which could stabilize protein-ligand complexes .
Biological Activity Predictions: Bezafibrate (), a phenoxypropanoate derivative, shares the 4-chlorobenzoyl group with the target compound but lacks the hydrazone moiety. Bezafibrate’s lipid-lowering activity via PPAR-α activation suggests that the target compound’s hydrazone group may modulate alternative targets or mechanisms . Phenacyl benzoate derivatives () are used as photo-removable protecting groups, implying that the target compound’s benzoate ester could exhibit similar photolability, affecting its stability in light-exposed formulations .
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (lipophilicity) | ~4.5 (high) | ~3.8 (moderate) | ~3.2 (moderate) |
| Hydrogen Bond Acceptors | 6 | 5 | 5 |
| Rotatable Bonds | 8 | 7 | 6 |
| Polar Surface Area (Ų) | ~110 | ~95 | ~90 |
*Predictions based on structural analogs and computational models .
Biological Activity
The compound 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate is a complex organic molecule featuring multiple functional groups, including amide, ester, and aromatic rings. This structure suggests potential biological activity, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure allows for various interactions with biological macromolecules, which may underlie its pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to or derived from this compound. For instance, derivatives of chlorobenzoyl compounds have shown significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Studies : Research has indicated that chlorobenzoyl derivatives exhibit cytotoxicity against pancreatic carcinoma (MIA Pa-Ca-2), breast carcinoma (T47D), and squamous cell carcinoma (A431) . The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Chlorobenzamide | A431 | 15.3 |
| 4-(Chlorobenzoyl)amine | T47D | 12.7 |
| 4-(Chlorobenzoyl)acetate | MIA Pa-Ca-2 | 10.5 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of multiple aromatic rings suggests that it may engage in π-π stacking interactions with nucleic acids or proteins, potentially inhibiting enzyme activity or altering protein function. Additionally, the amide group may facilitate hydrogen bonding interactions with biological targets .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary data suggest that similar compounds exhibit favorable pharmacokinetic parameters:
- Absorption : Rapid absorption with a peak plasma concentration (Cmax) achieved within approximately 16 minutes
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
Answer:
The synthesis involves multi-step reactions starting with core phenyl ring formation, followed by sequential functionalization. Critical steps include:
- Bromination/Chlorination: Controlled substitution of the phenyl ring using bromine or chlorobenzoyl chloride under inert atmospheres (60–80°C) to avoid over-halogenation .
- Hydrazonoyl Linkage: Coupling the carbohydrazonoyl group via condensation reactions, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Esterification: Introduction of the ethoxybenzoate group using activated esters (e.g., pentafluorophenyl esters) to ensure regioselectivity .
Challenges: Purification via column chromatography is critical due to by-products from incomplete coupling. Yield optimization often requires iterative adjustments to solvent polarity (e.g., hexane/ethyl acetate gradients) .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of substituents (e.g., ethoxy vs. chlorobenzoyl groups). Aromatic proton splitting patterns resolve positional isomers .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., 527.3 g/mol) and detects trace impurities via isotopic patterns .
- TLC Monitoring: Used during synthesis to track reaction progress using UV-active spots and iodine staining .
Basic: How is this compound evaluated for in vitro biological activity?
Answer:
- Antimicrobial Assays: Tested against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC values) .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition: Kinetic studies using fluorogenic substrates to assess interactions with target enzymes (e.g., proteases) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency of reduction steps .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling reactions but require strict moisture control .
- Microwave-Assisted Synthesis: Reduces reaction time for cyclization steps (e.g., from 24h to 2h at 120°C) while maintaining >90% purity .
Advanced: How are contradictory spectral data (e.g., NMR splitting patterns) resolved?
Answer:
- Variable Temperature NMR: Resolves dynamic rotational isomerism in hydrazonoyl groups by analyzing signal coalescence at elevated temperatures .
- 2D NMR (COSY, NOESY): Identifies through-space couplings between ethoxy protons and aromatic rings, clarifying substitution patterns .
- X-ray Crystallography: Definitive structural assignment for crystalline derivatives, as seen in analogous phenacyl benzoate structures .
Advanced: What computational methods predict structure-activity relationships (SAR)?
Answer:
- Molecular Docking: Autodock Vina or Schrödinger Suite models interactions with biological targets (e.g., binding affinity to bacterial dihydrofolate reductase) .
- QSAR Modeling: Uses Hammett constants (σ) of substituents (e.g., electron-withdrawing Cl) to correlate with antimicrobial potency .
- DFT Calculations: Predicts reactive sites for nucleophilic attack (e.g., carbonyl groups) based on frontier molecular orbitals .
Advanced: How to address discrepancies in biological assay results?
Answer:
- Impurity Profiling: LC-MS identifies bioactive impurities (e.g., hydrolyzed ester derivatives) causing false positives .
- Assay Replication: Cross-validate results in multiple cell lines or enzymatic systems to rule out cell-specific artifacts .
- Positive Controls: Compare with structurally similar compounds (e.g., 4-chlorobenzoate derivatives) to contextualize activity thresholds .
Advanced: What methodologies assess environmental fate and biodegradation?
Answer:
- OECD 301D Test: Measures ready biodegradability in aqueous media via dissolved organic carbon (DOC) depletion .
- Photolysis Studies: Expose to UV light (λ = 254 nm) to simulate sunlight degradation, monitoring by HPLC for breakdown products .
- Soil Column Experiments: Track adsorption/leaching potential using 14C-labeled analogs and scintillation counting .
Advanced: How is computational modeling used to predict stability?
Answer:
- Molecular Dynamics (MD): Simulates hydrolytic degradation of the ester group in aqueous environments (e.g., half-life prediction) .
- pKa Estimation: ADMET Predictor software identifies labile protons (e.g., hydrazonoyl NH) prone to pH-dependent degradation .
- Degradation Pathways: ACD/Percepta software maps likely metabolites (e.g., benzoic acid derivatives) for toxicity screening .
Advanced: How to design stability studies under varying storage conditions?
Answer:
- ICH Q1A Guidelines: Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation .
- Lyophilization Trials: Assess cryoprotectants (e.g., trehalose) for long-term storage in PBS or DMSO .
- Light Exposure: Use amber glass vs. clear vials to quantify photodegradation rates under ICH Q1B conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
